1-(2-methoxybenzyl)-1H-imidazole-2-thiol

Vue d'ensemble

Description

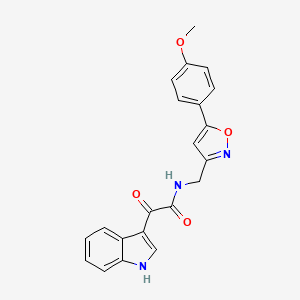

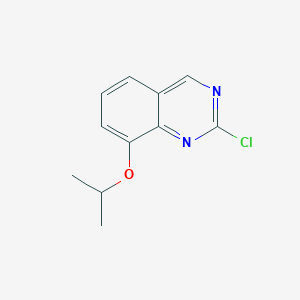

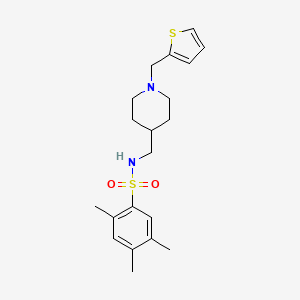

“1-(2-methoxybenzyl)-1H-imidazole-2-thiol” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also has a thiol group (-SH), which is similar to an alcohol group but contains a sulfur atom instead of an oxygen atom. The “2-methoxybenzyl” part refers to a benzyl group (a benzene ring attached to a methylene group) with a methoxy group (-OCH3) attached to the second carbon of the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, a thiol group, and a 2-methoxybenzyl group. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole ring, the thiol group, and the methoxybenzyl group. The thiol group could undergo oxidation reactions, and the imidazole ring could participate in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar thiol and methoxy groups could influence its solubility in different solvents .Applications De Recherche Scientifique

Thermodynamic and Electrochemical Properties

The compound 1-(2-methoxybenzyl)-1H-imidazole-2-thiol, related to the family of imidazole-2-thiols, exhibits specific thermodynamic and electrochemical properties. The oxidation and reduction potentials, as well as the pKa's of similar compounds, have been studied extensively. The substituent effects on these properties have been observed and analyzed, indicating the potential for fine-tuning the compound's behavior in various chemical environments (Po et al., 1991).

Synthesis and Antimicrobial Activity

This compound and its derivatives have been synthesized and evaluated for their antimicrobial properties. The synthesis process involves multiple steps, including condensation and chemical reactions with hydroxylamine hydrochloride and other reagents. Some derivatives have demonstrated promising antimicrobial activity, making them potential candidates for further pharmaceutical development (Maheta et al., 2012).

Antimicrobial and Cytotoxicity Studies

Further exploration into the antimicrobial and cytotoxic properties of this compound derivatives has revealed that N-heterocyclic carbene-silver complexes of these compounds exhibit significant antibacterial activity against various strains of bacteria. Additionally, the cytotoxicity of these compounds has been assessed in vitro, offering valuable insights into their potential therapeutic applications (Patil et al., 2010).

Antimycobacterial Activity

The synthesis of derivatives of this compound aimed at mimicking certain potent antimycobacterial compounds has been explored. These synthesized compounds, after undergoing various chemical transformations, have shown in vitro antimycobacterial activity, albeit not as potent as the most effective purines and pyrimidines synthesized earlier (Miranda & Gundersen, 2009).

Synthesis and Utilization in Peptide Synthesis

The compound has been utilized in the synthesis of peptide fragments, illustrating its relevance in the field of biochemistry and drug development. The process involves the use of p-methoxybenzyl esters of protected amino acids and peptides, demonstrating the compound's versatility and potential in creating more complex biological molecules (Stewart, 1968).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as n-methoxybenzyl phenethylamines (nbomes), are known to interact potently with serotonin 5-ht2a receptors . These receptors play a crucial role in various physiological processes, including mood regulation, cognition, and perception.

Mode of Action

It can be hypothesized that, like other n-methoxybenzyl phenethylamines, it may act as an agonist at the serotonin 5-ht2a receptors . This interaction could lead to a series of intracellular events, including the activation of various signaling pathways.

Pharmacokinetics

Similar compounds such as nbomes have been reported to undergo extensive metabolism in the liver, with the metabolites being excreted in urine . The bioavailability of these compounds can be influenced by factors such as the route of administration and individual metabolic differences.

Propriétés

IUPAC Name |

3-[(2-methoxyphenyl)methyl]-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-14-10-5-3-2-4-9(10)8-13-7-6-12-11(13)15/h2-7H,8H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXIHRXZBPTNFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2C=CNC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B3316164.png)

![2,2-diphenyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide](/img/structure/B3316184.png)

![5-ethyl-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B3316187.png)

![2,5-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3316207.png)